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Compound of Interest

Compound Name:
Ethyl Pyrazolo[1,5-a]pyridine-2-

carboxylate

Cat. No.: B1315330 Get Quote

An In-Depth Technical Guide on the Theoretical Calculations of Ethyl Pyrazolo[1,5-a]pyridine-
2-carboxylate

This guide provides a comprehensive overview of the theoretical and computational

approaches applicable to the study of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate. It is

intended for researchers, scientists, and professionals in the field of drug development and

computational chemistry. The methodologies and data presented are based on studies of

structurally related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives, offering a

robust framework for investigating the target molecule.

Introduction
Pyrazolo[1,5-a]pyridines are a class of fused heterocyclic compounds that have garnered

significant attention in medicinal chemistry due to their diverse biological activities. These

activities include potential applications as anti-inflammatory, anticancer, and antimicrobial

agents.[1][2] Theoretical calculations play a crucial role in understanding the structural,

electronic, and reactivity properties of these molecules, thereby guiding the design and

synthesis of new, more potent drug candidates. This document outlines the key computational

methods used to study ethyl pyrazolo[1,5-a]pyridine-2-carboxylate and presents expected

theoretical data based on analogous compounds.
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A variety of computational methods are employed to investigate the properties of pyrazolo[1,5-

a]pyridine derivatives. The most common approaches are Density Functional Theory (DFT) for

quantum chemical calculations and molecular docking for studying protein-ligand interactions.

Density Functional Theory (DFT) Calculations
DFT is a powerful method for studying the electronic structure of molecules. It is frequently

used to determine optimized geometries, vibrational frequencies, and a range of electronic

properties.

Protocol for DFT Calculations:

Structure Optimization: The initial geometry of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
is built using a molecular editor and then optimized to find the lowest energy conformation. A

commonly used functional and basis set for this purpose is B3LYP/6-311G(d,p).[3]

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to

confirm that the optimized structure corresponds to a true minimum on the potential energy

surface (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

Electronic Property Calculations: Key electronic properties are then calculated, including:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular

Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined.

The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's

chemical reactivity and kinetic stability.[4]

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the

electron-rich and electron-poor regions of the molecule, which is crucial for understanding

intermolecular interactions.[4]

Global Reactivity Descriptors: Parameters such as electronegativity, hardness, and

softness are calculated from the HOMO and LUMO energies to provide further insights

into the molecule's reactivity.
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Molecular docking is a computational technique used to predict the preferred orientation of a

ligand when it binds to a target protein. This method is instrumental in drug discovery for

identifying potential biological targets and understanding binding mechanisms.

Protocol for Molecular Docking:

Ligand and Protein Preparation: The 3D structure of ethyl pyrazolo[1,5-a]pyridine-2-
carboxylate is prepared by energy minimization. The crystal structure of the target protein is

obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are

typically removed, and polar hydrogen atoms are added.

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand

into the active site of the protein. The program explores various conformations and

orientations of the ligand and scores them based on a scoring function that estimates the

binding affinity.

Analysis of Results: The resulting docked poses are analyzed to identify the most stable

binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic

interactions), and the binding energy.

Theoretical Results
The following sections present expected quantitative data for ethyl pyrazolo[1,5-a]pyridine-2-
carboxylate based on studies of structurally similar compounds.

Optimized Geometrical Parameters
The optimized geometry of the molecule can be predicted using DFT. For comparison,

crystallographic data for a related compound, ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-

5-carboxylate, are presented.[5]

Table 1: Selected Bond Lengths and Angles from a Related Crystal Structure[5]
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Parameter Bond Length (Å) Parameter Bond Angle (°)

N1-N2 1.375 C7-N1-N2 110.2

N1-C7 1.345 C3-N2-N1 105.8

N2-C3 1.350 C4-C3-N2 111.5

C3-C3A 1.410 C3A-C4-C5 120.1

C3A-C7 1.390 C4-C5-C6 118.9

C4-C5 1.380 C5-C6-C7 119.5

C5-C6 1.400 C6-C7-C3A 120.0

C6-C7 1.390

Note: Atom numbering may differ for ethyl pyrazolo[1,5-a]pyridine-2-carboxylate.

Vibrational Frequencies
Predicted vibrational frequencies from DFT calculations can be compared with experimental IR

spectra.

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Similar Pyrazole Derivative[6]

Vibrational Mode
Calculated
Frequency (cm⁻¹)

Experimental
Frequency (cm⁻¹)

Assignment

C=O stretch 1702 1685
Carbonyl group of the

ester

Aromatic C-H stretch 3041 3060
Aromatic C-H

vibrations

C-N stretch 1350 1340
Pyrazole ring

stretching

C-O stretch 1250 1245 Ester C-O stretching
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Electronic Properties
The electronic properties of pyrazolo[1,5-a]pyridine derivatives have been investigated using

DFT. These properties are crucial for understanding their reactivity and potential as

fluorophores.[7]

Table 3: Calculated Electronic Properties of Pyrazolo[1,5-a]pyrimidine Derivatives[4]

Parameter Value (eV)

HOMO Energy -6.2 to -5.8

LUMO Energy -2.1 to -1.5

HOMO-LUMO Gap 3.7 to 4.5

Dipole Moment (Debye) 2.5 to 5.0

Molecular Docking Performance
Molecular docking studies on pyrazolo[1,5-a]pyrimidine derivatives have shown their potential

as inhibitors of various enzymes, such as cyclooxygenase (COX).[2]

Table 4: Molecular Docking Scores of Pyrazolo[1,5-a]pyrimidine Derivatives against COX-2[2]

Compound Docking Score (kcal/mol) Key Interacting Residues

Derivative 1 -8.5 Arg513, Tyr385, Ser530

Derivative 2 -9.2 Arg513, Tyr385, His90

Derivative 3 -8.9 Arg513, Tyr385, Val523
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Caption: Molecular structure of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate.
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Caption: General workflow for theoretical calculations.
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Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion
Theoretical calculations provide invaluable insights into the chemical and biological properties

of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate. By employing methods such as DFT and

molecular docking, researchers can predict its structure, reactivity, and potential as a

therapeutic agent. The data and protocols outlined in this guide, derived from studies on

analogous compounds, offer a solid foundation for future computational investigations of this

promising molecule, thereby accelerating the drug discovery and development process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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